5-Bromo-6-methoxypyrazin-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxypyrazin-2-amine typically involves the bromination of 6-methoxypyrazin-2-amine. This reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyrazine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized in bulk through standard organic synthesis techniques. These methods often involve the use of brominating agents and appropriate solvents to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methoxypyrazin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Brominating Agents: Used for the initial synthesis of the compound.
Nucleophiles: Employed in substitution reactions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .
Scientific Research Applications
5-Bromo-6-methoxypyrazin-2-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxypyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biological responses . Detailed studies on its mechanism of action are ongoing to fully understand its potential .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-6-methoxypyrazin-2-amine is unique due to its specific substitution pattern and potential biological activity. Its methoxy group at the 6-position and bromine at the 5-position confer distinct chemical properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
5-bromo-6-methoxypyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O/c1-10-5-4(6)8-2-3(7)9-5/h2H,1H3,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQHOEBVSAQBRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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